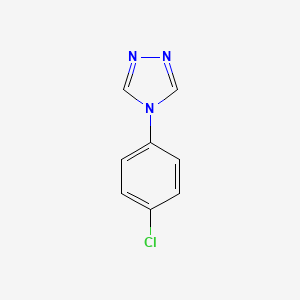

4-(4-Chlorophenyl)-4H-1,2,4-triazole

Description

Context of 1,2,4-Triazoles in Contemporary Heterocyclic Chemistry Research

The 1,2,4-triazole (B32235) is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms. researchgate.netmdpi.com This heterocyclic core is a key building block in the development of new functional molecules. researchgate.net In recent decades, the chemistry of 1,2,4-triazoles and their derivatives has garnered considerable attention from researchers in medicinal chemistry, agrochemicals, and materials science due to their unique structure and properties. researchgate.netjaper.in

The versatility of the 1,2,4-triazole ring allows for a wide range of substituents to be incorporated around the core structure, paving the way for the creation of diverse and novel bioactive molecules. nih.gov This structural flexibility has led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities. researchgate.netnih.gov The presence of three nitrogen atoms in the triazole structure provides opportunities for extensive structural modifications, which can lead to agents with therapeutic potential. nih.gov

Numerous studies have demonstrated that compounds incorporating the 1,2,4-triazole moiety possess significant biological properties. researchgate.netnih.gov This has resulted in the development of several commercially successful drugs containing this scaffold, such as the antifungal agents Fluconazole and Itraconazole, and the anxiolytic Alprazolam. researchgate.net The wide-ranging applications of these derivatives underscore their importance in modern drug discovery and development. japer.innih.gov

Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antibacterial | researchgate.netmdpi.com |

| Antifungal | researchgate.netnih.gov |

| Antiviral | researchgate.netnih.gov |

| Anticancer/Antitumor | researchgate.netnih.gov |

| Antitubercular | researchgate.netnih.gov |

| Anti-inflammatory | researchgate.netnih.gov |

| Anticonvulsant | researchgate.netnih.gov |

| Analgesic | researchgate.netnih.gov |

| Antioxidant | researchgate.netnih.gov |

| Antidepressant | nih.gov |

| Anxiolytic | researchgate.net |

| Fungicide (Agrochemical) | researchgate.netmdpi.com |

Significance of the 4-Chlorophenyl Moiety in Triazole Derivatives

The substitution pattern on the 1,2,4-triazole ring plays a crucial role in determining the biological activity of the resulting derivative. The attachment of a 4-chlorophenyl group at the N-4 position, as in 4-(4-Chlorophenyl)-4H-1,2,4-triazole, is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. Phenyl-1,2,4-triazoles are a class of organic compounds containing a 1,2,4-triazole ring substituted by a phenyl group. drugbank.com

The 4-chlorophenyl moiety imparts several key properties to the parent molecule:

Lipophilicity : The chlorine atom increases the lipophilicity (fat-solubility) of the compound. This can improve its ability to cross biological membranes, such as the blood-brain barrier or the cell walls of microorganisms, which is often a critical factor for therapeutic efficacy.

Electronic Effects : As an electron-withdrawing group, the chlorine atom can modify the electron distribution within the triazole ring system. This alteration of the molecule's electronic properties can influence its binding affinity to biological targets like enzymes or receptors. evitachem.com

Metabolic Stability : The presence of a halogen, like chlorine, on an aromatic ring can block positions susceptible to metabolic oxidation. This can increase the metabolic stability of the compound, leading to a longer duration of action in the body.

The strategic inclusion of halogen substituents on phenyl rings is a well-established approach in drug design. Research on various 1,2,4-triazole derivatives has shown that the presence of halogen groups, including chloro- and bromo- substituents, on an attached phenyl ring often enhances inhibitory activity against various biological targets. mdpi.com For instance, studies on certain triazole-3-thione derivatives revealed that the presence of a 4-bromophenyl moiety was crucial for a potent antibacterial effect. mdpi.com This highlights the important role that halogenated phenyl groups play in modulating the biological activity of triazole compounds.

Historical Development of 1,2,4-Triazole Research

The study of triazoles dates back over a century, yet they continue to be a subject of intense scientific interest. researchgate.net The name "triazole" was first introduced by Bladin in 1885 to describe the five-membered carbon-nitrogen ring system. nih.govscispace.com The initial development of triazole chemistry was gradual.

A significant acceleration in research occurred with the discovery of the antifungal properties of azole derivatives in 1944. nih.gov This discovery opened the door to exploring the vast therapeutic potential of this class of compounds. Early synthetic methods, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, provided foundational pathways for creating 1,2,4-triazole derivatives. scispace.com

Over the decades, chemists have developed numerous facile and convenient synthetic techniques, which, combined with the discovery of their versatile interactions with biological systems, has cemented the importance of 1,2,4-triazoles in chemistry. nih.govscispace.com Modern synthetic methods include various cyclization and cycloaddition reactions, often employing catalysts to improve efficiency and yield. frontiersin.orgorganic-chemistry.org The continuous evolution of synthetic strategies allows for the creation of increasingly complex and targeted 1,2,4-triazole derivatives for a wide range of applications in medicine, agriculture, and materials science. researchgate.netjaper.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEVPLHYOCGFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514464 | |

| Record name | 4-(4-Chlorophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-05-4 | |

| Record name | 4-(4-Chlorophenyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Chlorophenyl 4h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Approaches to the 1,2,4-Triazole (B32235) Core

Traditional methods for constructing the 1,2,4-triazole ring system have been well-established for decades. These approaches typically involve the condensation and subsequent cyclization of linear precursors and form the foundation of triazole chemistry.

A prominent classical route to the 4-substituted-1,2,4-triazole-3-thiol core involves the reaction of an appropriate isothiocyanate with an acid hydrazide. scispace.comresearchgate.net In the context of synthesizing derivatives related to 4-(4-Chlorophenyl)-4H-1,2,4-triazole, the process would begin with 4-chlorophenyl isothiocyanate.

This isothiocyanate undergoes a nucleophilic addition reaction with an acid hydrazide, such as formic hydrazide, to form a 1-formyl-4-(4-chlorophenyl)thiosemicarbazide intermediate. nih.govfarmaciajournal.com This linear thiosemicarbazide (B42300) is then subjected to intramolecular cyclization. The cyclization is typically induced by heating in a basic medium, such as aqueous sodium hydroxide (B78521) or potassium hydroxide solution. researchgate.netnih.gov This step involves the elimination of a water molecule to yield the corresponding 4-(4-chlorophenyl)-3-mercapto-4H-1,2,4-triazole. Subsequent desulfurization would be required to obtain the target compound.

General Reaction Scheme:

Thiosemicarbazide Formation: Aryl isothiocyanate + Acid hydrazide → N,N'-disubstituted thiosemicarbazide

Cyclization: The thiosemicarbazide cyclizes under basic conditions to form the 4H-1,2,4-triazole-3-thiol ring. nih.gov

This method is versatile, with various isothiocyanates and hydrazides being used to create a diverse library of triazole derivatives. idosi.org

The Einhorn-Brunner reaction is a classical method for synthesizing 1,2,4-triazoles through the condensation of hydrazine (B178648) or its monosubstituted derivatives with diacylamines in the presence of a weak acid. researchgate.net A related and widely used approach involves the reaction between amidines and hydrazine derivatives. nih.govorganic-chemistry.org

To form a 4-substituted triazole, a substituted hydrazine, such as 4-chlorophenylhydrazine, would react with formamidine (B1211174) or a related derivative. The reaction proceeds via a condensation mechanism, where the hydrazine nitrogen atoms attack the carbon atom of the amidine, leading to the formation of an intermediate that subsequently cyclizes with the elimination of ammonia (B1221849) to form the stable 1,2,4-triazole ring. This method offers a direct route to the triazole core with good regioselectivity. nih.gov

Oxidative cyclization provides another important classical pathway to the 1,2,4-triazole nucleus. frontiersin.org These methods typically involve the oxidation of a pre-formed, non-cyclic precursor, such as a hydrazone or an amidrazone, which induces ring closure. nih.gov

For instance, the reaction of an aldehyde-derived hydrazone with an amine in the presence of an oxidizing agent can yield a 1,2,4-triazole. isres.org A common strategy involves the oxidative intramolecular cyclization of heterocyclic hydrazones. nih.govfrontiersin.org Various oxidizing systems have been employed, including selenium dioxide (SeO₂), ceric ammonium (B1175870) nitrate (B79036) (CAN), and copper(II) salts. nih.govfrontiersin.orgacs.org The oxidant facilitates the removal of hydrogen atoms, promoting the formation of the new nitrogen-nitrogen and carbon-nitrogen bonds required to close the heterocyclic ring. acs.org

Modern Synthetic Techniques for 1,2,4-Triazole Formation

In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methods. researchgate.net Techniques such as microwave and ultrasound assistance have been successfully applied to the synthesis of 1,2,4-triazoles, often leading to significant improvements over classical approaches. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates and often improving yields. pnrjournal.com The synthesis of 1,2,4-triazoles is particularly amenable to this technique. Microwave energy promotes efficient and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.govorganic-chemistry.org

A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation. organic-chemistry.orgorganic-chemistry.org In this one-pot method, a mixture of the hydrazine (e.g., 4-chlorophenylhydrazine) and an excess of formamide is heated in a microwave reactor. The reaction proceeds smoothly to afford the desired 1,2,4-triazole in high yield within minutes, avoiding the need for harsh catalysts or prolonged heating. organic-chemistry.org Other microwave-assisted syntheses include the cyclization of thiosemicarbazides and multi-component reactions that build the triazole ring in a single step. mdpi.comrjptonline.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to drive chemical reactions. asianpubs.orgresearchgate.net The collapse of microbubbles generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. asianpubs.orgresearchgate.net

This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives. mdpi.com For example, a one-pot reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation, using an oxidant and a phase transfer catalyst, has been shown to produce 1,2,4-triazoles efficiently. asianpubs.orgresearchgate.net Ultrasound-assisted methods are considered a green approach as they often allow for milder reaction conditions, shorter reaction times, and reduced energy consumption compared to conventional heating. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Synthesis

| Methodology | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |

| Classical Heating (General) | Several hours to days | Moderate to Good | Well-established, versatile | Long reaction times, high energy use, often harsh conditions |

| Microwave-Assisted Synthesis | 10 - 30 minutes nih.gov | Good to Excellent (up to 97%) nih.gov | Rapid reaction rates, high yields, cleaner reactions | Requires specialized equipment |

| Ultrasound-Assisted Synthesis | 30 - 90 minutes mdpi.com | Good to Excellent (75-89%) mdpi.com | Milder conditions, energy efficient, improved yields | Requires specialized equipment, scalability can be a challenge |

Targeted Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step reaction sequences, starting from appropriately substituted precursors. These methods are designed to build the triazole ring system with the desired substituents at various positions.

A common strategy for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium. mdpi.com For example, the synthesis of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol begins with the preparation of 1-(phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide. This intermediate is synthesized by reacting phenylacetic acid hydrazide with 4-chlorophenyl isothiocyanate. The subsequent ring closure of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, yields the target triazole derivative. mdpi.comnih.gov

Another versatile method for creating C-C bonds on pre-existing triazole scaffolds is the Suzuki cross-coupling reaction. This approach is particularly useful for synthesizing 3,5-diaryl-4-alkyl-4H-1,2,4-triazoles. The synthesis starts with the preparation of a bromine-containing precursor, such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole. nih.govmdpi.com This precursor is then coupled with various arylboronic acids in the presence of a palladium catalyst, like Pd(PPh₃)₄, and a base to yield the desired diaryl-substituted triazole derivatives. nih.govmdpi.commdpi.com This methodology allows for the introduction of a wide range of aryl groups at the 3 and 5 positions of the triazole ring.

Furthermore, 4-aryl-4H-1,2,4-triazoles can be prepared through the reaction of an appropriately substituted aniline (B41778) with N,N-dimethylformamide azine dihydrochloride. researchgate.net For instance, reacting 4-chloroaniline (B138754) with this reagent would be a direct approach to forming the this compound core, which can then be further functionalized.

The following table summarizes synthetic routes to various derivatives of this compound and related structures.

Mechanistic Investigations of 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several named reactions describing its synthesis. Mechanistic studies of these reactions provide insight into the bond-forming events that lead to the stable aromatic triazole core.

The Pellizzari reaction , discovered in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com The mechanism commences with the nucleophilic attack of a nitrogen atom from the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of proton transfers and the elimination of a water molecule to form an intermediate. An intramolecular nucleophilic attack by the remaining terminal nitrogen of the hydrazide moiety onto the newly formed imine-like carbon results in the formation of the five-membered ring. wikipedia.org A final dehydration step then leads to the aromatic 1,2,4-triazole. wikipedia.org This reaction often requires high temperatures and can have long reaction times, though microwave irradiation has been shown to improve yields and shorten reaction durations. wikipedia.org

The Einhorn-Brunner reaction is another classical method for synthesizing 1,2,4-triazoles, involving the condensation of imides with alkyl hydrazines. wikipedia.orgdrugfuture.comwordpress.com The mechanism is initiated by the protonation of the substituted nitrogen of the hydrazine, which then protonates a carbonyl oxygen of the imide. wikipedia.org The primary amino group of the hydrazine then attacks the electrophilic carbonyl carbon. wikipedia.org A subsequent series of steps involving intramolecular cyclization and the elimination of two water molecules results in the formation of the 1,2,4-triazole ring. wikipedia.org

More contemporary methods often involve metal-free oxidative cyclization reactions. For example, 1,2,4-triazoles can be synthesized from hydrazones and amines under aerobic oxidative conditions. isres.orgfrontiersin.org The proposed mechanism for this transformation involves a cascade process of C-H functionalization, the formation of C=N double bonds, and subsequent oxidative aromatization to yield the triazole product. isres.org

Another approach involves the copper-catalyzed cascade addition-oxidation-cyclization of amides and nitriles. frontiersin.orgnih.gov In this process, oxygen is often used as a green oxidant. frontiersin.orgnih.gov The mechanism is thought to involve the formation of a copper-amidine complex, which then reacts with the nitrile, followed by oxidative cyclization to furnish the 1,2,4-triazole ring.

The following table outlines the key features of these mechanistic pathways.

Comprehensive Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation of 4-(4-Chlorophenyl)-4H-1,2,4-triazole Derivatives

X-ray crystallography serves as the definitive method for determining the three-dimensional structure of these compounds, offering insights into their geometric parameters and potential for polymorphism.

Single-crystal X-ray diffraction studies on various derivatives of this compound have revealed significant conformational variability, largely dependent on the nature and position of substituents on the triazole ring. A key feature of their molecular geometry is the dihedral angle between the 4-chlorophenyl ring and the 1,2,4-triazole (B32235) ring. This angle is not fixed and demonstrates a wide range, indicating considerable rotational freedom around the C-N bond connecting the two rings.

| Compound Name | Dihedral Angle Between Chlorophenyl and Triazole Rings (°) | Reference |

|---|---|---|

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | 88.79 | acs.orgnih.gov |

| 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | 82.70(5) | mdpi.com |

| 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione | 89.5(1) | researchgate.net |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | 4.60(9) | nih.gov |

Polymorphism, the capacity of a compound to crystallize in multiple distinct solid-state forms, is a critical phenomenon in materials science and pharmaceuticals. ijmtlm.org For the broader class of 1,2,4-triazole derivatives, polymorphism is a known characteristic that can significantly impact physical, chemical, and biological properties. ijmtlm.org Different polymorphs arise from variations in molecular arrangement and intermolecular interactions within the crystal lattice. ijmtlm.org

The characterization and differentiation of these polymorphic forms are typically achieved using techniques such as Powder X-ray Diffraction (PXRD), which identifies unique diffraction patterns for each crystal form, and Differential Scanning Calorimetry (DSC), which reveals differences in thermal properties like melting points and phase transition energies. ijmtlm.org While specific studies on the polymorphism of the parent this compound are not extensively detailed, the general prevalence of this phenomenon among its derivatives highlights the importance of controlling crystallization conditions to ensure the formation of a desired, stable crystal phase. ijmtlm.org

Intermolecular Interactions and Supramolecular Assembly in this compound Compounds

The solid-state structures of this compound derivatives are stabilized by a diverse array of non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and other unconventional contacts, direct the self-assembly of molecules into well-defined supramolecular architectures.

Hydrogen bonding plays a pivotal role in the crystal packing of this compound derivatives, particularly those containing hydrogen-bond donor groups like N-H. In thione- and one-substituted analogs, strong hydrogen bonds are frequently observed. For example, molecules of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione form supramolecular dimers through N–H···S hydrogen bonds. mdpi.com Similar N–H···S interactions are responsible for linking molecules in the crystal structure of 4-(4-chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net

In the case of 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, pairs of N–H···O hydrogen bonds create inversion dimers, which are further connected into chains by weaker C–H···O interactions. nih.gov Weaker C–H···N hydrogen bonds have also been identified as contributing to the crystal stability in related structures. nih.gov These directional interactions are fundamental in creating robust, higher-order assemblies from individual molecular units.

| Compound Name | Hydrogen Bond Type | Supramolecular Motif | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | N–H···S | Dimers | mdpi.com |

| 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione | N–H···S | Linked Molecules | researchgate.net |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | N–H···O, C–H···O | Dimers linked into chains | nih.gov |

| 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione | N–H···S, C–H···N | Centrosymmetric dimers | nih.gov |

Beyond classical hydrogen bonds and π-π stacking, more unconventional nonbonded interactions have been identified as crucial for the structural integrity of certain this compound derivatives. A prime example is 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, where the crystal structure is cooperatively stabilized by a combination of weak hydrogen bonds, chalcogen bonds, and other unorthodox contacts. acs.orgnih.govnih.gov Specifically, F···π and S···C(π) interactions were identified, highlighting the role of sulfur and fluorine atoms in directing the supramolecular assembly. acs.orgnih.gov

Furthermore, in 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, interactions such as C=S···π(triazolyl) and C-Cl···π(triazolyl) contribute to linking the hydrogen-bonded dimers into a three-dimensional architecture, demonstrating the synergistic interplay of multiple weak forces in building complex solid-state structures. mdpi.com

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, researchers can identify and analyze the nature and extent of various non-covalent interactions that stabilize the crystal structure.

For derivatives containing the 4-chlorophenyl moiety attached to a heterocyclic ring, Hirshfeld analysis provides critical insights into crystal packing. In the case of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the analysis indicates that the most significant contributions to crystal packing arise from H···H (48.7%), H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) interactions. gazi.edu.tr Similarly, for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the primary contacts are H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%). kayseri.edu.tr

No specific energy framework calculations for this compound were identified in the provided search results.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound derivatives, NMR spectra confirm the presence of the chlorophenyl and triazole ring systems and any additional substituents.

In ¹H NMR spectra, the aromatic protons of the 4-chlorophenyl group typically appear as doublets in the range of δ 7.4-8.0 ppm. nih.gov The protons on the triazole ring itself can be observed as singlets, with their exact chemical shift depending on the substitution pattern. For instance, in 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, the C5-H proton of the triazole ring appears as a singlet at δ 8.12 ppm. nih.gov

¹³C NMR spectra provide complementary information, with signals for the carbon atoms of the chlorophenyl ring appearing in the aromatic region (typically δ 119-137 ppm). nih.gov The carbons of the triazole ring also have characteristic chemical shifts that are sensitive to their electronic environment. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov | DMSO-d₆ | 7.46–7.50 (d, 2H, ArH), 7.90–7.94 (d, 2H, ArH), 8.12 (s, 1H, C5H), 12.00 (s, 1H, NH) | 119.26, 128.77, 128.84, 136.66, 136.72, 152.17 |

| 1-(4-Chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-amine rsc.org | DMSO-d₆ | 7.96 (dq, 2H), 7.63–7.70 (m, 2H), 7.56–7.63 (m, 2H), 7.35–7.48 (m, 3H), 6.68 (s, 2H) | 158.91, 155.98, 136.56, 131.76, 131.68, 129.86, 129.44, 129.03, 126.09, 125.10 |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol mdpi.com | CDCl₃ + DMSO-d₆ | 3.84 (s, 2H, CH₂), 6.94-7.42 (m, 9H, Ar-H), 12.96 (s, 1H, SH) | Not Provided |

| 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.com | CDCl₃ + DMSO-d₆ | 6.16-6.50 (m, 3H, furan), 7.45-7.78 (m, 4H, Ar-H), 13.98 (s, 1H, SH) | Not Provided |

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound and its derivatives, characteristic absorption bands confirm the key structural motifs.

The spectra typically show absorption bands for aromatic C-H stretching above 3000 cm⁻¹. researchgate.net The C=N stretching vibration of the triazole ring is a diagnostic feature, often observed in the region of 1600-1625 cm⁻¹. mdpi.com For derivatives containing N-H or S-H bonds, characteristic stretching bands appear around 3300-3400 cm⁻¹ and 2550-2800 cm⁻¹, respectively. mdpi.comijrpc.com The presence of the chlorophenyl group is further supported by vibrations associated with the C-Cl bond and the aromatic ring structure.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound Name | N-H Stretch | S-H Stretch | C=N Stretch | Other Key Bands |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov | 3433 | N/A | Not Specified | 1686 (C=O) |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol mdpi.com | 3354, 3292 | 2580 | 1606 | 1535, 1260, 1050, 950 (N-C=S amide bands) |

| 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.com | 3351, 3288 | 2564 | 1625 | 1250 (C-O-C), 1535, 1260, 1050, 950 (N-C=S amide bands) |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)propanamide nih.gov | 3272 | N/A | 1591 (N=N) | 3069 (Ar-H), 1677 (C=O), 747 (C-Cl) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.

Derivatives of 1,2,4-triazole typically exhibit maximum absorption bands (λ_max) in the range of 250-400 nm. researchgate.netijsr.net For instance, in ethanolic solutions of 5-substituted-3-mercapto-1,2,4-triazoles, two maximum absorption bands are commonly observed at 252-256 nm and 288-298 nm. ijsr.net The absorption at the higher wavelength is often attributed to the presence of a chromophoric group like C=S. ijsr.net The specific position and intensity of these bands are influenced by the substituents on the triazole and phenyl rings, as well as the solvent used. For example, (4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine shows a λ_max at 390 nm. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

For 1,2,4-triazole derivatives, the mass spectrum typically shows a prominent molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight. ijsr.net The fragmentation of these compounds often involves the cleavage of the bonds within the triazole ring, such as the N1–N2 and N4–C5 bonds. ijsr.net

Table 3: Mass Spectrometry Data for this compound Derivatives

| Compound Name | Technique | Molecular Ion Peak (m/z) | Key Fragments (m/z) |

| 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one nih.gov | EI-MS (70 eV) | 195 (M⁺), 197 (M+2) | 127, 125, 113, 111 |

| 1-(4-Chlorophenyl)-3-phenyl-1H-1,2,4-triazol-5-amine rsc.org | LCMS (ESI) | 270.6 (found), 270.7 (calcd) | Not Provided |

Microelemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical percentages based on the proposed molecular formula to confirm the purity and empirical formula of the synthesized compound. This technique is fundamental in the characterization of newly synthesized chemical entities.

Table 4: Microelemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol mdpi.com | C₁₅H₁₂ClN₃S | C: 59.70, H: 4.01, N: 13.92, S: 10.62 | C: 59.58, H: 4.07, N: 14.00, S: 10.62 |

| 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol mdpi.com | C₁₂H₈ClN₃OS | C: 51.90, H: 2.90, N: 15.13, S: 11.54 | C: 51.88, H: 2.99, N: 15.15, S: 11.49 |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole kayseri.edu.tr | C₁₈H₁₆ClNO₂S | C: 62.51, H: 4.66, N: 4.05 | C: 62.47, H: 4.61, N: 4.01 |

Computational and Theoretical Investigations of 4 4 Chlorophenyl 4h 1,2,4 Triazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of 1,2,4-triazole (B32235), DFT calculations are instrumental in predicting their behavior and characteristics. These computational studies offer a reliable means to explore molecular geometry, electronic structure, and reactivity.

Molecular Geometry Optimization and Energy Minimization

The initial step in the computational analysis of 4-(4-Chlorophenyl)-4H-1,2,4-triazole involves the optimization of its molecular geometry to determine the most stable conformation, corresponding to the minimum energy state. This process is typically performed using a basis set such as B3LYP/6-31G(d,p). The optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

For a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, DFT calculations have shown that the triazole ring exhibits dihedral angles of 41.61(15)° and 80.73(11)° with the adjacent phenyl rings. researchgate.net In another similar structure, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, the five-membered triazole ring is planar and forms a dihedral angle of 82.70(5)° with the chlorophenyl ring. mdpi.com For this compound, the optimized geometry would similarly reveal the spatial arrangement of the chlorophenyl and triazole rings, which is crucial for understanding its intermolecular interactions.

Representative Data of Optimized Geometrical Parameters for a Substituted 4-(4-Chlorophenyl)-1,2,4-triazole System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| N-N (triazole) | 1.38 | - | - |

| C-N (triazole) | 1.37 | - | - |

| C-C (phenyl) | 1.39 | - | - |

| N-C-N (triazole) | - | 108.5 | - |

| C-N-N (triazole) | - | 105.7 | - |

| C-C-C (phenyl) | - | 120.0 | - |

| Phenyl-Triazole | - | - | 45.8 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the calculated HOMO-LUMO energy gap is 4.713 eV, indicating a stable structure. researchgate.net Theoretical studies on other 1,2,4-triazole derivatives have also focused on these parameters to predict their electronic behavior. zsmu.edu.ua The analysis of this compound would involve visualizing the distribution of HOMO and LUMO densities to identify the regions most susceptible to electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.71 |

Note: The data presented is representative for a substituted 1,2,4-triazole system and serves for illustrative purposes.

Global Quantum Chemical Parameters

From the energies of the HOMO and LUMO, several global quantum chemical parameters can be derived to further quantify the reactivity of this compound. These descriptors provide a comprehensive picture of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). A negative chemical potential indicates the stability of the compound. zsmu.edu.ua

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). Harder molecules with higher energy gaps are more stable and less reactive. zsmu.edu.ua

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

Nucleophilicity Index (ε): A measure of the molecule's ability to donate electrons.

These parameters are crucial for predicting how the molecule will interact with other chemical species.

Representative Global Quantum Chemical Parameters

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 1.81 |

| Electronegativity (χ) | 4.165 |

| Chemical Potential (μ) | -4.165 |

| Chemical Hardness (η) | 2.355 |

| Chemical Softness (S) | 0.212 |

| Electrophilicity Index (ω) | 3.68 |

Note: These values are calculated based on the illustrative HOMO-LUMO energies and are for demonstrative purposes.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface is color-coded, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote regions of neutral potential.

For 1,2,3-triazole derivatives, MEP analysis has shown that the most electronegative potentials are often located on the nitrogen atoms of the triazole ring and any oxygen atoms present in substituents. researchgate.net A similar analysis for this compound would likely reveal the nitrogen atoms of the triazole ring and the chlorine atom as regions of negative potential, making them potential sites for electrophilic interactions.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses

Atoms in Molecules (AIM) theory is employed to analyze the electron density topology, providing insights into the nature of chemical bonds and intermolecular interactions. This analysis can characterize bond critical points and ring critical points to understand the bonding within the this compound structure.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. For similar heterocyclic systems, NBO analysis has been used to elucidate the stabilization arising from intramolecular charge transfer between donor and acceptor orbitals.

Conceptual DFT (CDFT) for Reactivity Descriptors

Conceptual DFT (CDFT) provides a framework for defining and calculating reactivity indices that help in predicting the chemical reactivity of a molecule. These descriptors include the Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Dual descriptors can further refine this by indicating whether a particular site is more prone to nucleophilic or electrophilic attack. This level of analysis offers a more nuanced understanding of the local reactivity of this compound, complementing the information obtained from global reactivity parameters and MEP maps.

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. By simulating spectra theoretically, researchers can make detailed assignments of experimental data and gain a deeper understanding of the molecule's vibrational and electronic structure.

Computational FT-IR and NMR Spectroscopy for Comparison with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in interpreting experimental spectroscopic data. For 1,2,4-triazole derivatives, methods like DFT with the B3LYP functional are commonly used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

FT-IR Spectroscopy: The vibrational properties of triazole compounds are investigated using DFT calculations. researchgate.net Theoretical vibrational frequencies are calculated and then often scaled to correct for anharmonicity and limitations in the computational method, yielding results that show good agreement with experimental FT-IR spectra. This allows for a precise assignment of vibrational bands observed in the experimental spectrum. elixirpublishers.com For instance, in related heterocyclic compounds, calculated FT-IR spectra have been successfully used to interpret the solid-phase experimental data, confirming the utility of the methodology. elixirpublishers.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR chemical shifts of triazole derivatives. researchgate.net These calculated shifts are then compared with experimental data, often showing a strong linear correlation. researchgate.net For example, in the ¹³C NMR spectrum of some triazole compounds, the signal for the C=N bond is predicted and observed in the range of 169-149 ppm, which helps confirm the formation of the triazole ring. researchgate.net The comparison between theoretical and experimental data for a related compound, 4-(4-chlorophenyl)-1H-imidazole, demonstrated the accuracy of DFT methods in predicting NMR spectra. ahievran.edu.tr

Below is a table illustrating the typical comparison between experimental and calculated spectroscopic data for triazole derivatives.

| Spectroscopic Data | Experimental Value | Calculated Value | Method/Basis Set |

| ¹³C NMR (C=N) | 150-160 ppm | ~149-169 ppm | DFT/B3LYP |

| ¹H NMR (Aromatic) | 7.19-8.94 ppm | 7.13-9.02 ppm | DFT/B3LYP/6-31G(d,p) |

| FT-IR (C=N stretch) | ~1606-1625 cm⁻¹ | Varies (scaled) | DFT/B3LYP |

| FT-IR (N-H stretch) | ~3288-3354 cm⁻¹ | Varies (scaled) | DFT/B3LYP |

Theoretical Studies on Tautomerism and Isomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 4H tautomers. The position of the substituent on the nitrogen atom determines which tautomers are possible. For N-substituted triazoles like this compound, the 4H form is fixed. However, computational studies on the parent 1,2,4-triazole ring and its substituted derivatives are crucial for understanding the inherent stability of this arrangement.

Quantum chemical studies using DFT have been conducted to determine the relative stabilities and tautomeric equilibrium of 1,2,4-triazole derivatives. researchgate.net These calculations reveal that for many substituted triazoles, the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. researchgate.net The relative stability is influenced by the nature and position of substituents on the ring. researchgate.net In the gas phase, calculations consistently show that one tautomer is significantly more stable than others. For example, in studies of 1,2,4-triazole-3-thione, the thione form (analogous to a specific tautomeric arrangement) is found to be the predominant species. nih.gov The stability order for different substituted triazoles can vary; for 3-chloro-1,2,4-triazoles, the stability order is 1H > 5H > 4H, while for 3-amino-1,2,4-triazoles, the order is 1H > 2H > 4H. ijsr.net These findings underscore the importance of the substituent in directing tautomeric preference.

The following table summarizes the relative stability findings from theoretical studies on various 1,2,4-triazole systems.

| 1,2,4-Triazole System | Most Stable Tautomer | Computational Method |

| General Derivatives | 4H-form favored over 1H-form | DFT/B3LYP/6-311G(d,p) |

| 1,2,4-Triazole-3-thione | Thione form | HF, B3LYP, MP2 |

| 3-Chloro-1,2,4-triazole | 1H-1,2,4-triazole | Theoretical Studies |

| 3-Amino-1,2,4-triazole | 1H-1,2,4-triazole | Theoretical Studies |

Computational Modeling of Molecular Interactions and Conformational Dynamics

Computational modeling provides a dynamic picture of molecules, allowing for the exploration of their movements and interactions with their environment. These methods are vital for understanding the flexibility of this compound and its preferred spatial arrangements.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the behavior of triazole systems over time. These simulations can reveal how the molecule interacts with solvents or biological receptors and how its structure fluctuates. mdpi.com For instance, MD simulations on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists have been used to determine their binding mode and key interactions with target proteins. mdpi.com Such simulations track the positions and velocities of atoms, providing insights into the stability of different conformations and the flexibility of various parts of the molecule. mdpi.com

Theoretical studies also focus on hydrogen-bonding interactions, which are critical for molecular recognition and self-assembly. mjcce.org.mk By modeling complexes between triazole derivatives and solvent molecules like water or DMSO, researchers can calculate interaction energies and characterize the strength and geometry of hydrogen bonds. mjcce.org.mk For example, studies on 4H-1,2,4-triazole-3,5-diamine have shown that it can form stable hydrogen-bonded complexes with water, indicating that the nitrogen atoms of the triazole ring act as hydrogen bond acceptors while the N-H hydrogens act as donors. mjcce.org.mk

Conformational Scan Analysis

Conformational scan analysis is a computational technique used to identify the most stable conformations of a molecule by systematically rotating one or more rotatable bonds. For this compound, the key dihedral angle is the one between the plane of the triazole ring and the plane of the 4-chlorophenyl ring.

By calculating the energy of the molecule at different values of this dihedral angle, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations. X-ray crystallography studies on similar compounds provide experimental validation for these theoretical predictions. For instance, the crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione shows that the dihedral angle between the triazole and chlorophenyl rings is 82.70(5)°, indicating a nearly orthogonal relationship. mdpi.com In another related structure, 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one, the dihedral angle is much smaller at 4.60 (9)°, suggesting a nearly planar conformation. nih.gov These experimental values highlight that the preferred conformation can be significantly influenced by other substituents and crystal packing forces, providing important benchmarks for computational conformational analyses.

The table below presents dihedral angles from experimental studies, which serve as a reference for computational conformational scans.

| Compound | Dihedral Angle (Triazole vs. Phenyl Ring) | Method |

| 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | 82.70(5)° | X-ray Crystallography |

| 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | 4.60(9)° | X-ray Crystallography |

Structure Property Relationships and Rational Design Principles for 4 4 Chlorophenyl 4h 1,2,4 Triazole Derivatives

Influence of Substituents on Molecular and Electronic Properties

The introduction of different substituents can lead to notable changes in physical properties. For instance, modifying the groups attached to the triazole ring results in varied melting points, as seen in a series of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives where substituents on the benzyl (B1604629) ring alter intermolecular forces. mdpi.com

Table 1: Physical Properties of Selected 5-substituted-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives

From an electronic standpoint, the 1,2,4-triazole (B32235) nucleus is an electron-rich system due to the presence of three nitrogen atoms. researchgate.net The electronic properties of its derivatives are heavily influenced by substituents. Strongly electron-withdrawing groups, such as nitro or trifluoromethyl moieties, can significantly alter the electron distribution within the molecule. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have shown that substituents affect the stability of the 1H and 4H tautomers of the triazole ring. researchgate.net Furthermore, an external electric field can reconstruct the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) spatial distributions and reduce the energy gap, which can enhance reaction activity. nih.gov The ability of the triazole ring to accommodate a wide range of both electrophilic and nucleophilic substituents is key to tuning these properties. nih.gov

Rational Design Strategies for Enhanced Chemical Reactivity and Selectivity

Rational design principles are employed to synthesize 4-(4-Chlorophenyl)-4H-1,2,4-triazole derivatives with specific reactivity and selectivity for desired chemical transformations. A prominent strategy involves modern cross-coupling reactions to form new carbon-carbon bonds with high precision. mdpi.com

The Suzuki cross-coupling reaction is a particularly effective method for this purpose. mdpi.com In this approach, precursor molecules such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles are strategically synthesized. mdpi.com These precursors can then be reacted with a variety of commercially available boronic acids under palladium catalysis to selectively introduce new aryl or heteroaryl groups. mdpi.comnih.gov This methodology allows for the construction of extended π-conjugated systems, which is crucial for applications in optoelectronics. nih.gov

The efficiency and rate of these reactions can be significantly enhanced through non-conventional energy sources. The use of microwave irradiation or ultrasound has been shown to accelerate the synthesis of these derivatives, leading to excellent yields in shorter reaction times. mdpi.comnih.gov

Other synthetic strategies for building the core triazole ring include the cyclocondensation of N,N'-dichloromethylidenehydrazine with an appropriate amine or the cyclodehydration of N-acylamidrazone derivatives. nih.gov The choice of precursors and reaction conditions, such as the specific catalyst, base, and solvent system, is critical for controlling the outcome and achieving high selectivity in the final product. mdpi.com One-pot synthesis methods have also been developed as an efficient alternative for preparing these compounds. mdpi.com

Exploration of Derivative Libraries for Targeted Applications (Excluding specific biological activity outcomes for human health)

Libraries of this compound derivatives have been synthesized and explored for a variety of applications, primarily in materials science and agriculture. nih.gov

Materials Science and Optoelectronics: A significant application for these compounds is in the field of optoelectronics as luminophores. nih.gov By using rational design strategies like the Suzuki coupling reaction, libraries of derivatives with extended π-conjugation have been created. mdpi.com Attaching various aromatic and heteroaromatic groups, such as naphthalene, carbazole, or dibenzofuran, to the core triazole structure allows for the fine-tuning of their photophysical properties. mdpi.comnih.gov These modifications result in compounds with high luminescence and large quantum yields, making them suitable for use in devices like organic light-emitting diodes (OLEDs). nih.gov

Table 2: Examples of 4H-1,2,4-Triazole Derivatives for Luminescence Applications

Corrosion Inhibition: The nitrogen atoms within the 1,2,4-triazole ring can effectively coordinate with metal surfaces. This property makes its derivatives useful as corrosion inhibitors, where they form a protective layer on the metal, preventing degradation. nih.govnih.gov

Agricultural Applications: Derivatives of 1,2,4-triazole are widely employed in agriculture as crop protection agents. mdpi.comnih.gov Numerous compounds based on this scaffold have been patented and are used to control fungal pathogens and other pests that affect crops. mdpi.comnih.gov

Energetic Materials: The fundamental properties of triazole derivatives are also being studied for applications in energetic materials. Research into how external electric fields can modulate the bond stability and electronic characteristics of these molecules provides a theoretical basis for the design and safe handling of such materials. nih.govnih.gov

Applications in Advanced Materials and Agrochemistry

Applications in Material Science

While the 1,2,4-triazole (B32235) core is a component in various advanced materials, specific research detailing the direct application of 4-(4-Chlorophenyl)-4H-1,2,4-triazole in the following areas is not extensively documented in current literature. The broader class of triazole derivatives is often explored for these functionalities.

Development of Functional Materials (e.g., Solar Cells, Supercapacitors, Bipolar Materials, Heat Resistance Materials)

There is no specific information available regarding the application of this compound in the development of solar cells, supercapacitors, bipolar materials, or heat resistance materials.

Role in Light-Emitting Diodes (LEDs) and Organic Light Emitting Diodes (OLEDs)

The role of this compound in LEDs and OLEDs has not been specifically detailed in available research.

Design of Functional Coatings (e.g., Anti-corrosive, Self-healing, Hybrid Nanocomposites)

Specific research findings on the use of this compound in the design of anti-corrosive, self-healing, or hybrid nanocomposite coatings are not presently available.

Utilization in Novel Polymer Architectures and Supramolecular Structures

Information regarding the specific utilization of this compound in creating novel polymer architectures or supramolecular structures is not detailed in the available scientific literature.

Applications in Agrochemistry

The 1,2,4-triazole moiety is a critical pharmacophore in the development of many agrochemicals, particularly fungicides. The presence of the 4-chlorophenyl group is also a common feature in several commercially successful fungicidal agents.

Fungicidal Agents: Mechanistic Insights (e.g., Sterol Demethylation Inhibition)

The primary mechanism of action for triazole-based fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is a crucial component in the biosynthetic pathway of ergosterol, an essential sterol that maintains the structure and function of fungal cell membranes. nih.goviastate.edu

By binding to the iron center of the enzyme, triazole fungicides block the demethylation of lanosterol, which is a key step in ergosterol production. nih.gov This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. The resulting defective cell membrane has altered fluidity and permeability, which impairs fungal growth and ultimately leads to cell death. iastate.edu Triazole fungicides are considered locally systemic and are effective when applied either as a preventative measure or in the early stages of a fungal infection. iastate.edu

Numerous commercial fungicides that utilize this mechanism share the core structural features of this compound, underscoring the importance of this chemical class in agriculture.

Table 1: Examples of Commercial Fungicides Containing 4-Chlorophenyl and 1,2,4-Triazole Moieties

| Fungicide | Chemical Name | Primary Agricultural Use |

| Tebuconazole | (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | Treatment of pathogenic fungi in various plants. nih.gov |

| Triadimefon | 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | Control of diverse fungal diseases in agricultural settings. nih.gov |

| Metconazole | 5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | Control of fungal infections such as rust, fusarium, and septoria. nih.gov |

| Paclobutrazol | (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | Used as a triazole fungicide and plant growth inhibitor. nih.gov |

| Myclobutanil | 2-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | A steroid demethylation inhibitor used to control fungal diseases. nih.gov |

Development of Insecticidal and Herbicidal Agents

The 1,2,4-triazole scaffold is a foundational component in the development of novel pesticides due to its broad-spectrum biological activity. Research into derivatives of this heterocyclic system, including those related to this compound, has led to the discovery of potent insecticidal and herbicidal agents. By modifying the substituents on the triazole ring, chemists can fine-tune the biological activity and target spectrum of these compounds.

A variety of 1,2,4-triazole derivatives have demonstrated significant insecticidal properties. For instance, a series of novel 1,2,4-triazole compounds containing trifluoroacetyl moieties were synthesized and evaluated for their effectiveness against pests like Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). nih.gov Bioassays revealed that specific derivatives, such as those with chloropyridine, chlorothiazole, or benzyl (B1604629) groups, exhibited high mortality rates (over 90%) against Nilaparvata lugens at a concentration of 100 mg/L. nih.gov Similarly, the incorporation of both neonicotinoid and amidine fragments into a 1,2,4-triazole structure has yielded compounds with good activity against Aphis gossypii (cotton aphid). researchgate.net

In the realm of weed control, 1,2,4-triazole derivatives have also shown considerable promise as herbicides. researchgate.net Novel pyrimidine derivatives incorporating a 1,2,4-triazole moiety have exhibited good inhibitory activity against weeds such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). figshare.com Further studies on triazole derivatives containing a pyrazole moiety found that certain compounds displayed moderate to high herbicidal activity against lettuce and bentgrass, with some achieving an 80% inhibition rate. researchgate.net The herbicidal efficacy is often dependent on the specific chemical substitutions made to the core structure, highlighting the versatility of the triazole scaffold in agrochemical design.

| Compound Type | Target Weed Species | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine-1,2,4-triazole Derivatives | Brassica napus (Rape), Echinochloa crusgalli (Barnyard grass) | Good inhibition | figshare.com |

| 1,2,4-Triazole-Pyrazole Derivatives (e.g., Compounds 6f, 6g) | Lettuce, Bentgrass | Up to 80% inhibitory activity | researchgate.net |

| 1,3,4-Oxadiazole Derivatives with Triazole Moiety | General Weeds | Certain herbicidal activity | nih.gov |

Role as Plant Growth Regulators and Nitrification Inhibitors

Beyond their pesticidal applications, triazole compounds are widely recognized for their influence on plant physiology, acting as potent plant growth regulators (PGRs). cabidigitallibrary.orgresearchgate.netresearchgate.net These compounds, including paclobutrazol and uniconazole, primarily function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.netisa-arbor.comindexcopernicus.com This inhibition leads to a reduction in shoot growth, a desirable trait in many horticultural and agricultural contexts. isa-arbor.com The effects of triazole-based PGRs often include darker green leaves, stimulated root growth, and a temporary increase in abscisic acid, which can enhance a plant's tolerance to various environmental stresses. researchgate.netisa-arbor.com

Triazoles can modulate a plant's hormonal balance and have been shown to protect against abiotic stresses such as drought, extreme temperatures, and salinity. researchgate.netindexcopernicus.com This multi-protective role makes them valuable tools in managing crop growth and improving resilience in challenging environmental conditions. cabidigitallibrary.orgindexcopernicus.com

In addition to regulating plant growth, the triazole structure is effective in inhibiting nitrification in soil. Nitrification is the biological oxidation of ammonia (B1221849) to nitrate (B79036), a process that can lead to the loss of nitrogen fertilizers through leaching and denitrification. Nitrification inhibitors (NIs) are compounds that slow this process, thereby improving nitrogen use efficiency in agricultural systems. nih.govunimelb.edu.au

Research has demonstrated that substituted 1,2,3-triazoles can be promising NIs, in some cases performing better than existing commercial products like 3,4-dimethylpyrazole phosphate (DMPP), especially at elevated soil temperatures. nih.govunimelb.edu.au The mechanism of action is believed to involve the chelation of the copper center in the active site of the ammonia monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. nih.govarizona.edu The planar, five-membered aromatic ring of the triazole, with its three adjacent nitrogen atoms, is hypothesized to increase the probability of successfully complexing this copper center. nih.govunimelb.edu.au Studies have shown that even the basic 1,2,4-triazole structure can cause significant inhibition of nitrification. arizona.edu

| Function | Mechanism of Action | Primary Effect | Reference |

|---|---|---|---|

| Plant Growth Regulation | Inhibition of gibberellin biosynthesis | Reduced shoot elongation, increased stress tolerance | researchgate.netisa-arbor.com |

| Nitrification Inhibition | Inhibition of ammonia monooxygenase (AMO) enzyme, likely via copper chelation | Slows conversion of ammonium (B1175870) to nitrate, improving fertilizer efficiency | nih.govarizona.edu |

Environmental Fate of Triazole Moieties in Agrochemical Contexts

The widespread use of triazole-based fungicides and other agrochemicals necessitates an understanding of their environmental persistence and degradation pathways. Following application, the parent triazole compound can undergo biological and chemical processes that release the stable triazole ring. epa.gov In the environment, several common metabolites, known as triazole derivative metabolites (TDMs), can be formed. The most notable of these are 1,2,4-triazole (1,2,4-T), triazole alanine (TA), and triazole acetic acid (TAA). epa.govnih.gov

The persistence of these compounds varies significantly based on environmental conditions. Studies on triazole fungicides like epoxiconazole, tebuconazole, and flutriafol have shown that they can have long residual periods in both water and soil. researchgate.net For example, their half-lives in soil can range from approximately 58 days in red soil to over 365 days in certain paddy soils. researchgate.net This persistence raises concerns about potential environmental pollution and the need for monitoring. researchgate.netresearchgate.net

The metabolite 1,2,4-triazole itself is of particular environmental interest. It is formed from the degradation of parent azole fungicides and is considered a very persistent and very mobile substance. acs.org Its resistance to conventional degradation pathways means it has the potential to contaminate water resources. acs.org In plants, the 1,2,4-triazole molecule can be conjugated to form triazole alanine (TA), which can then be oxidized to triazole acetic acid (TAA). epa.gov TA is often the predominant metabolite found in the storage organs of crops, such as potato tubers, oil seeds, and cereal grains. nih.gov The formation and relative proportions of these metabolites depend heavily on the specific parent compound, soil type, pH, and light exposure. epa.govresearchgate.net

Future Research Directions for 4 4 Chlorophenyl 4h 1,2,4 Triazole

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 4-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, future research will prioritize the shift from classical synthetic pathways to more sustainable alternatives. Key areas of focus include the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Promising research avenues include:

Microwave-Assisted Synthesis: This technique has demonstrated the potential to dramatically shorten reaction times, often from hours to mere minutes, while simultaneously improving product yields. rsc.orgnih.gov The application of microwave irradiation can enhance the efficiency of cyclization and cycloaddition reactions crucial for forming the triazole ring. mdpi.com

Ultrasonic Conditions: Sonochemistry offers another energy-efficient route for synthesizing triazole derivatives. nih.govacs.org Ultrasound can promote reactions in aqueous media, reducing the need for volatile organic solvents and contributing to a greener synthetic profile. acs.org

Water-Based Synthesis: Performing syntheses in aqueous media is a primary goal of sustainable chemistry. acs.org Developing robust, water-compatible catalytic systems for the synthesis of this compound would represent a significant advancement in reducing the environmental impact of its production.

These innovative synthetic strategies are expected to make the production of triazole derivatives more economical and environmentally friendly.

Development of Advanced Characterization Techniques for Complex Triazole Systems

A thorough understanding of the structural and electronic properties of this compound and its derivatives is critical for designing new materials and applications. While standard techniques like NMR, IR spectroscopy, and mass spectrometry are foundational, future research will benefit from the application of more advanced and specialized characterization methods. acs.orguobaghdad.edu.iqeurjchem.com

Future directions in characterization include:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.comnih.gov Detailed crystallographic studies are essential for understanding structure-property relationships and for validating computational models. mdpi.com

Advanced Spectroscopic Methods: Techniques such as UV-vis spectroscopy can provide insights into the electronic transitions within the molecule. eurjchem.comresearchgate.net Combining these experimental spectroscopic data with theoretical calculations allows for a deeper understanding of the electronic structure. nih.gov

Hirshfeld Surface Analysis: This computational tool, derived from X-ray diffraction data, is used to explore and quantify intermolecular interactions within a crystal lattice. mdpi.com It can highlight the presence and nature of hydrogen bonds and other non-covalent interactions that govern the supramolecular assembly of triazole compounds. mdpi.com

The application of these advanced techniques will provide a more complete picture of the physicochemical properties of complex triazole systems, enabling more precise molecular engineering.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new chemical entities. nih.govnih.gov For this compound, integrating in silico techniques with laboratory work can guide the design of derivatives with tailored properties, reduce the number of required experiments, and provide deeper mechanistic insights. mdpi.comnih.gov

Key areas for this synergistic approach include:

Molecular Docking and Dynamics: These computational methods are invaluable for predicting the binding modes and affinities of molecules with specific targets, which is particularly relevant in drug design. mdpi.comacs.orgnih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of triazole derivatives within a biological or material environment. mdpi.com

Density Functional Theory (DFT) Calculations: DFT is a quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govacs.org It can be used to predict spectroscopic properties, calculate reaction energies, and explain the outcomes of experimental findings. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical relationships between the chemical structure of a compound and its properties. mdpi.com This approach can be used to design and screen virtual libraries of triazole derivatives to identify candidates with optimized characteristics for specific applications. mdpi.com

By combining computational predictions with empirical validation, researchers can streamline the design-synthesis-testing cycle, leading to a more efficient and targeted development of novel triazole-based compounds. mdpi.comnih.gov

Table 1: Computational and Experimental Synergy in Triazole Research

| Computational Technique | Experimental Application | Research Goal |

|---|---|---|

| Molecular Docking | Synthesis and in vitro assays | Predict binding interactions to guide the design of targeted inhibitors. acs.orgnih.gov |

| Density Functional Theory (DFT) | Spectroscopic analysis (IR, NMR) | Correlate calculated electronic properties and spectra with experimental data to confirm molecular structures. nih.govacs.org |

| Molecular Dynamics (MD) | Material performance testing | Simulate the behavior of triazole-based materials under specific conditions to predict stability and performance. mdpi.com |

| QSAR Modeling | High-throughput screening | Identify promising candidate molecules from large virtual libraries for synthesis and evaluation. mdpi.com |

Design and Synthesis of Multi-functional Triazole-Based Materials

The inherent properties of the triazole ring, such as its aromaticity, stability, and ability to coordinate with metal ions, make it an excellent building block for advanced functional materials. researchgate.netfrontiersin.org Future research will focus on the rational design and synthesis of materials based on this compound that possess multiple, often synergistic, functionalities.

Potential areas of development include:

Polymers and Nano-materials: Incorporating the triazole moiety into polymer backbones can lead to materials with enhanced thermal stability, specific electronic properties, or responsive behaviors. rsc.org These materials could find use in applications such as controlled drug release systems or anion-exchange membranes for batteries. researchgate.net

Coordination Complexes: The nitrogen atoms in the triazole ring are effective ligands for coordinating with transition metals. eurjchem.comnih.gov This allows for the creation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or photophysical properties. researchgate.netnih.gov

Smart Materials: By attaching specific functional groups to the triazole scaffold, it is possible to create materials that respond to external stimuli such as pH, light, or temperature. researchgate.net For example, a polymer containing triazole units has been shown to exhibit pH-responsive behavior. researchgate.net

The versatility of the triazole core provides a platform for creating a new generation of materials with tailored properties for advanced technological applications.

Targeted Molecular Design for Specific Non-biological Applications

While triazoles have been extensively studied for their biological activities, there is growing interest in their application in materials science and electronics. frontiersin.orgmdpi.com Future research will involve the targeted molecular design of this compound derivatives for specific non-biological uses, leveraging their unique electronic and structural characteristics.

Examples of targeted applications include:

Organic Electronics: Triazole derivatives are being investigated for use in organic solar cells as non-fullerene electron acceptors. mdpi.com Their electronic properties can be fine-tuned through chemical modification to optimize performance in electronic devices.

Corrosion Inhibitors: The ability of triazoles to coordinate with metal surfaces makes them effective corrosion inhibitors. Designing derivatives with enhanced adsorption properties could lead to more efficient protection for various metals and alloys.

Stabilizers for Polymers: Compounds such as benzotriazoles are used as UV stabilizers in polymers. mdpi.com The design of novel triazole-based additives could enhance the durability and service life of polymeric materials used in demanding environments like the automotive industry. mdpi.com

By focusing on structure-property relationships, researchers can rationally design and synthesize novel triazole derivatives that are optimized for high-performance applications beyond the biological realm.

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-4H-1,2,4-triazole derivatives, and how do reaction conditions influence yields?

- Methodological Answer : A widely used method involves cyclocondensation of hydrazides with imidoyl chlorides. For example, 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)-benzimidoyl chloride in N,N-dimethylacetamide (yield: 57%) . Solvent choice (e.g., ethanol vs. DMA) and reaction time (5–24 hours) significantly impact purity and yield. Optimization studies suggest using glacial acetic acid as a catalyst in ethanol for Schiff base formation, followed by NaBH₄ reduction for secondary amines .

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer : Characterization typically combines elemental analysis, IR, ¹H/¹³C NMR, and X-ray crystallography. IR spectra show C=N stretching vibrations at 1550–1610 cm⁻¹ and aromatic C-H bonds at 730–840 cm⁻¹ . NMR data reveal distinct shifts for triazole protons (δ 6.7–7.9 ppm) and substituent-specific patterns (e.g., chlorophenyl protons at δ 7.5–7.9 ppm) . Single-crystal X-ray diffraction confirms planar triazole rings and dihedral angles between substituents (e.g., 4-nitrophenyl groups at ~30° relative to the triazole core) .

Q. What preliminary biological activities have been reported for these compounds?

- Methodological Answer : Screening studies highlight antimicrobial and antiparasitic potential. Derivatives with pyridinyl or halogenated benzyl groups show MIC values of 8–32 µg/mL against Leishmania spp. and Trypanosoma cruzi . Antioxidant activity is assessed via DPPH scavenging assays, with some Schiff base derivatives outperforming BHA/BHT (IC₅₀: 12–18 µM vs. 22 µM for BHA) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. For example, HOMO-LUMO gaps (~4.2 eV) correlate with antioxidant efficacy, while molecular docking identifies interactions with Leishmania trypanothione reductase (binding energy: −8.5 kcal/mol) . QSAR models using Hammett constants (σ) of substituents can optimize logP values for blood-brain barrier penetration in CNS-targeted derivatives .

Q. What strategies resolve contradictions in spectroscopic data for geometric isomers of Schiff base derivatives?